Fimaporfin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

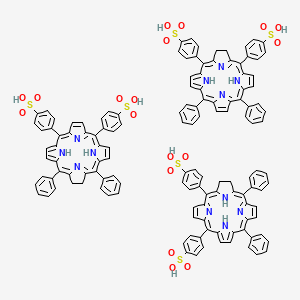

Fimaporfin est un agent photosensibilisant utilisé dans la technologie d'internalisation photochimique (PCI). Il est principalement utilisé en combinaison avec d'autres agents thérapeutiques pour améliorer leur administration intracellulaire. This compound s'est avéré prometteur dans le traitement de divers cancers, notamment le cholangiocarcinome et le carcinome épidermoïde de la tête et du cou .

Méthodes De Préparation

La synthèse de la fimaporfine implique la préparation de la chlorine tétraphénylique disulfonée. La voie de synthèse comprend généralement la sulfonation de la tétraphénylporphyrine, suivie d'une chloration pour produire le composé final. Les méthodes de production industrielle se concentrent sur l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La fimaporfine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La fimaporfine peut être oxydée dans des conditions spécifiques pour former des espèces réactives de l'oxygène.

Réduction : Elle peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : Les réactions de substitution impliquant la fimaporfine se produisent généralement au niveau des groupes d'acide sulfonique.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

La fimaporfine a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme photosensibilisateur dans diverses réactions chimiques pour améliorer l'efficacité des processus photochimiques.

Biologie : La fimaporfine est utilisée dans des études impliquant l'absorption cellulaire et l'administration intracellulaire de macromolécules.

Médecine : Sa principale application est la thérapie contre le cancer, où elle est utilisée en combinaison avec d'autres médicaments pour améliorer leur efficacité thérapeutique. .

5. Mécanisme d'action

La fimaporfine exerce ses effets par un processus connu sous le nom d'internalisation photochimique. Lorsqu'elle est exposée à la lumière, la fimaporfine génère des espèces réactives de l'oxygène qui perturbent les membranes endosomales, permettant aux agents thérapeutiques d'être libérés dans le cytosol cellulaire. Cela améliore l'administration intracellulaire et l'efficacité des médicaments co-administrés .

Applications De Recherche Scientifique

Fimaporfin has a wide range of scientific research applications:

Chemistry: It is used as a photosensitizer in various chemical reactions to enhance the efficiency of photochemical processes.

Biology: this compound is employed in studies involving cellular uptake and intracellular delivery of macromolecules.

Medicine: Its primary application is in cancer therapy, where it is used in combination with other drugs to improve their therapeutic efficacy. .

Mécanisme D'action

Fimaporfin exerts its effects through a process known as photochemical internalization. When exposed to light, this compound generates reactive oxygen species that disrupt endosomal membranes, allowing therapeutic agents to be released into the cell cytosol. This enhances the intracellular delivery and efficacy of the co-administered drugs .

Comparaison Avec Des Composés Similaires

La fimaporfine est unique parmi les photosensibilisants en raison de sa structure et de son mécanisme d'action spécifiques. Les composés similaires comprennent :

Photofrine : Un autre photosensibilisateur utilisé en thérapie photodynamique, mais avec une structure chimique et un mécanisme différents.

Temoporfine : Un photosensibilisateur ayant des applications dans le traitement du cancer, similaire à la fimaporfine, mais avec des propriétés pharmacocinétiques distinctes.

La fimaporfine se distingue par sa capacité à améliorer l'administration intracellulaire des agents thérapeutiques, ce qui en fait un outil précieux en recherche et en clinique.

Activité Biologique

Fimaporfin, also known as TPCS2a, is a photosensitizer that has garnered attention for its potential applications in photochemical internalization (PCI) therapies. This compound's biological activity primarily revolves around enhancing the delivery and efficacy of various therapeutic agents, particularly in cancer treatment. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates by facilitating the internalization of therapeutic agents into cells upon activation by light. The mechanism involves:

- Light Activation : When exposed to specific wavelengths of light, this compound generates reactive oxygen species (ROS), which disrupt cellular membranes and promote endosomal escape of co-administered drugs.

- Enhanced Drug Delivery : By improving the intracellular availability of drugs like bleomycin and gemcitabine, this compound significantly enhances their cytotoxic effects on cancer cells .

1. This compound with Bleomycin in HNSCC

A study focused on head and neck squamous cell carcinoma (HNSCC) demonstrated that PCI using this compound markedly increased the effectiveness of bleomycin. Key findings included:

- Cell Death : A systematic variation in concentrations showed that a 20-fold reduction in bleomycin was sufficient to achieve a similar level of tumor cell death (75%) when combined with this compound and light irradiation.

- Cellular Uptake : Fluorescence microscopy indicated that this compound facilitated the uptake and localization of bleomycin within the cells .

2. This compound with Gemcitabine in Cholangiocarcinoma

In an open-label phase I study involving patients with perihilar cholangiocarcinoma (CCA), this compound was administered alongside gemcitabine:

- Safety and Efficacy : The study reported no dose-limiting toxicities, with disease control achieved in 10 out of 11 evaluable patients. The objective response rate (ORR) was 42%, with a higher ORR of 60% observed at the highest dose level.

- Survival Rates : The median overall survival (mOS) was recorded at 15.4 months, extending to 22.8 months for patients receiving the highest doses of this compound .

Comparative Efficacy Table

The following table summarizes key clinical outcomes from studies utilizing this compound with different therapeutic agents:

| Study Focus | Drug Used | Response Rate (%) | Median Overall Survival (months) | Notes |

|---|---|---|---|---|

| HNSCC | Bleomycin | - | - | 75% cell death with reduced drug dose |

| Cholangiocarcinoma (CCA) | Gemcitabine | 42% (60% at high dose) | 15.4 (22.8 at high dose) | Well tolerated; no unexpected toxicity |

Immunological Applications

Recent studies have explored this compound's role in enhancing immune responses through vaccination strategies:

- Vaccination Studies : In trials assessing safety and immune response, this compound was combined with antigens and adjuvants, showing promise in enhancing immune activation without significant adverse effects .

- Synergistic Effects : this compound has been noted to act synergistically with other compounds, such as retinoic acid, enhancing antitumor effects across various cancer cell lines .

Propriétés

IUPAC Name |

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINQERPKMNDVQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H96N12O18S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2330.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443547-43-0 |

Source

|

| Record name | Fimaporfin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.